N-(3-oxophenoxazin-2-yl)acetamide
Description
N-(3-oxophenoxazin-2-yl)acetamide is a synthetic acetamide derivative featuring a phenoxazin core substituted with an oxo group at position 3 and an acetamide moiety at position 2 (Fig. 1). Phenoxazin is a tricyclic heteroaromatic system containing two oxygen atoms in its central ring, which distinguishes it from sulfur-containing analogs like benzothiazoles or benzothiazines.
Properties
IUPAC Name |
N-(3-oxophenoxazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBTNSFRDZSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=CC=CC=C3OC2=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172690 | |
| Record name | N-Acetylquestiomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-55-8 | |
| Record name | N-Acetylquestiomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC94944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylquestiomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetylaminophenoxazin-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N-(3-oxophenoxazin-2-yl)acetamide with structurally related acetamide derivatives, focusing on core heterocyclic systems, substituents, and reported biological activities.
Core Heterocyclic System Variations
a) Phenoxazin vs. Benzothiazole/Benzothiazin Derivatives
- N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide (): The benzothiazole core includes sulfur instead of oxygen, which increases lipophilicity and may improve membrane permeability. This compound has a molecular weight of 222.27 and a moderate logP value (1.6), suggesting balanced solubility and bioavailability .
- Its hydroxy group may enhance solubility but reduce metabolic stability .
b) Substituent Effects
- Trifluoromethyl and Methoxy Groups : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () feature electron-withdrawing trifluoromethyl groups, which improve metabolic stability and binding affinity. Methoxy groups enhance π-π stacking with aromatic residues in target proteins .
- Piperazine Sulfonyl Derivatives : Compounds 47 and 48 () include piperazine sulfonyl groups, which increase polarity and water solubility. These derivatives exhibit strong antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
Key Observations :
- Antimicrobial Activity : Piperazine sulfonyl derivatives () show superior broad-spectrum activity compared to simpler acetamides, likely due to enhanced solubility and target engagement .
- Lipophilicity vs. Solubility : Benzothiazole derivatives with trifluoromethyl groups () exhibit higher logP values, favoring blood-brain barrier penetration, whereas hydroxy-substituted analogs () may have better aqueous solubility .
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